molecular formula C8H7ClO2 B109109 3-(chloromethyl)-4-hydroxybenzaldehyde CAS No. 53412-47-8

3-(chloromethyl)-4-hydroxybenzaldehyde

Cat. No.: B109109
CAS No.: 53412-47-8
M. Wt: 170.59 g/mol
InChI Key: QSHUXGTVMAQMSF-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 4-hydroxybenzaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Another method involves the direct chlorination of 4-hydroxybenzaldehyde using thionyl chloride or phosphorus pentachloride. This reaction requires careful control of temperature and reaction time to prevent over-chlorination and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Biological Activity

3-(Chloromethyl)-4-hydroxybenzaldehyde (CMHBA), a compound with the molecular formula C8_8H7_7ClO2_2 and a molecular weight of 174.59 g/mol, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of CMHBA, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of CMHBA typically involves the reaction of salicylaldehyde with chloromethyl methyl ether in the presence of a catalyst such as zinc chloride. This reaction yields CMHBA as a white crystalline solid, which can be purified through recrystallization in ethanol.

Antimicrobial Activity

CMHBA has demonstrated significant antimicrobial properties against various bacteria and fungi. Studies indicate that it exhibits potent activity against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the cytotoxic effects of CMHBA on several cancer cell lines, including breast, colon, and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer therapeutic agent. Notably, CMHBA's mechanism may involve the modulation of apoptotic pathways and oxidative stress responses .

Anti-inflammatory and Antioxidant Effects

CMHBA also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Additionally, its antioxidant activity contributes to cellular protection against oxidative stress, further supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of CMHBA:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of CMHBA against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results demonstrate CMHBA's potential as an antimicrobial agent.

  • Cytotoxicity Assay : In vitro assays revealed that CMHBA significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 50 µM:
Concentration (µM)Cell Viability (%)
0100
2580
5050
10020

This indicates a dose-dependent cytotoxic effect.

  • Anti-inflammatory Activity : A study measuring the levels of pro-inflammatory cytokines showed that treatment with CMHBA reduced TNF-α levels by approximately 40% compared to untreated controls, highlighting its anti-inflammatory potential.

Toxicity and Safety

Despite its promising biological activities, CMHBA has been reported to exhibit toxicity in both humans and animals. Observations include skin and eye irritation, respiratory issues, and potential long-term effects on liver and kidney function. Therefore, strict safety protocols are recommended during handling and experimentation with this compound.

Applications in Research and Industry

CMHBA is not only valuable for its biological activities but also serves various roles in scientific research:

  • Synthesis of New Compounds : It acts as a precursor for synthesizing novel therapeutic agents.
  • Analytical Chemistry : Utilized as a reagent in organic synthesis.
  • Fluorescent Probes : Employed in biological imaging due to its fluorescent properties.

Current Research Trends

Ongoing research focuses on exploring the therapeutic applications of CMHBA in treating cancer, inflammation-related diseases, and infections. Investigations are also aimed at developing safer derivatives with enhanced efficacy and reduced toxicity profiles.

Properties

IUPAC Name

3-(chloromethyl)-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHUXGTVMAQMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427983
Record name Benzaldehyde, 3-(chloromethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53412-47-8
Record name Benzaldehyde, 3-(chloromethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Through a well-stirred suspension of 0.1 mole 4-hydroxybenzaldehyde, 88ml concentrated HCl and 8.8ml 37% aqueous formaldehyde was bubbled HCl gas for approximately 4 hours. A product had fallen out of solution. The reaction mixture was refrigerated for 1.5 hours and then the product was isolated on a scintered-glass funnel and washed with a total of 1 liter cold water. mp 123°-124° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One

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